3-Bromo-1,1,1-trichloropropane

Physical organic chemistry Halogenated building blocks Materials characterization

3-Bromo-1,1,1-trichloropropane (BrCH₂CH₂CCl₃) is a polyhalogenated propane derivative that combines a terminal bromine atom with a terminal trichloromethyl group. This distinct substitution pattern imparts a unique dual-reactivity profile, enabling it to serve as a versatile synthetic intermediate for the generation of halogenated olefins , (alk-1-ynyl)halocarbenes , and as a precursor in flame-resistant polymer research.

Molecular Formula C3H4BrCl3
Molecular Weight 226.32 g/mol
CAS No. 13749-37-6
Cat. No. B085221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,1,1-trichloropropane
CAS13749-37-6
Synonyms3-BROMO-1,1,1-TRICHLOROPROPANE
Molecular FormulaC3H4BrCl3
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESC(CBr)C(Cl)(Cl)Cl
InChIInChI=1S/C3H4BrCl3/c4-2-1-3(5,6)7/h1-2H2
InChIKeyPUNXOOKBNWKKKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1,1,1-trichloropropane (CAS 13749-37-6): A Specialized Halogenated Alkyl Halide Building Block for Targeted Organic Synthesis and Advanced Materials Research


3-Bromo-1,1,1-trichloropropane (BrCH₂CH₂CCl₃) is a polyhalogenated propane derivative that combines a terminal bromine atom with a terminal trichloromethyl group. This distinct substitution pattern imparts a unique dual-reactivity profile, enabling it to serve as a versatile synthetic intermediate for the generation of halogenated olefins [1], (alk-1-ynyl)halocarbenes [2], and as a precursor in flame-resistant polymer research [3]. Its high halogen content and specific bond strengths differentiate it from simpler, less densely halogenated analogs, making it a targeted choice for specific chemical transformations rather than a general-purpose alkyl halide.

Why 3-Bromo-1,1,1-trichloropropane Cannot Be Substituted by Generic 1-Bromo-3-chloropropane or 1,1,1-Trichloropropane


Generic substitution of 3-Bromo-1,1,1-trichloropropane with structurally related analogs like 1-bromo-3-chloropropane or 1,1,1-trichloropropane leads to divergent chemical and physical properties that directly impact synthetic utility and end-product performance. 3-Bromo-1,1,1-trichloropropane possesses a terminal –CCl₃ group that significantly increases its molecular weight (226.33 g/mol) and density (1.762 g/mL at 25°C) compared to 1-bromo-3-chloropropane (MW ~157.4 g/mol, d=1.592 g/mL) and 1,1,1-trichloropropane (MW ~147.4 g/mol, d=~1.313 g/mL) [1]. This difference in halogen content and electron-withdrawing character drastically alters its reactivity in nucleophilic substitutions and elimination reactions . Furthermore, the presence of both bromine and chlorine at opposite termini enables chemoselective transformations that are not feasible with mono-halogenated or less-densely halogenated propanes, making its direct replacement by any generic in-class compound chemically unsound and potentially detrimental to reaction yield and purity.

Quantitative Differentiation: Comparative Evidence for 3-Bromo-1,1,1-trichloropropane (CAS 13749-37-6) in Synthesis, Physical Properties, and Reactivity


Enhanced Density and Refractive Index Differentiate 3-Bromo-1,1,1-trichloropropane from Common Halogenated Propanes

3-Bromo-1,1,1-trichloropropane exhibits a significantly higher density (1.762 g/mL at 25°C) and refractive index (n20/D 1.513) compared to its closest in-class analog, 1,1,1-trichloropropane (density ~1.313 g/cm³, refractive index ~1.455) and its isomer 1-bromo-3-chloropropane (density 1.592 g/mL, refractive index ~1.485) . The 1.35-fold increase in density relative to 1,1,1-trichloropropane and 1.11-fold increase relative to 1-bromo-3-chloropropane reflect its higher halogen content and molecular polarizability. These differences are critical for applications requiring specific refractive index matching or density gradient separations.

Physical organic chemistry Halogenated building blocks Materials characterization

Moderate Boiling Point Enables Distillation-Based Purification Under Standard Laboratory Conditions

3-Bromo-1,1,1-trichloropropane boils at 113-114°C at atmospheric pressure, a temperature that is markedly lower than that of its perchlorinated analog 1,1,1,3-tetrachloropropane (bp 159°C) but comparable to 1-bromo-3-chloropropane (bp 144-145°C) . This moderate boiling point positions it favorably for standard fractional distillation techniques without requiring reduced pressure, unlike heavier polychlorinated analogs, thereby simplifying bench-scale and pilot-plant purification workflows.

Process chemistry Halogenated solvent replacement Synthetic methodology

Higher LogP (3.14) Reflects Increased Lipophilicity Relative to 1-Bromo-3-chloropropane

The calculated LogP for 3-Bromo-1,1,1-trichloropropane is 3.14 [1], which is significantly higher than the LogP of 1-bromo-3-chloropropane (estimated ~1.6-1.8) [2]. This increased lipophilicity is a direct consequence of the trichloromethyl moiety replacing a single chlorine atom. This property is quantitatively relevant for the design of lipophilic building blocks in medicinal chemistry and for predicting partitioning behavior in biphasic reaction systems.

Medicinal chemistry Lipophilicity ADME properties

Dehydrobromination Yields 3,3,3-Trichloro-1-propene in 57% Yield Under Optimized Conditions

The dehydrobromination of 3-bromo-1,1,1-trichloropropane using sodium methoxide in methanol or diethyl ether proceeds to give 3,3,3-trichloro-1-propene in a reproducible 57% yield, as established in a classic 1959 study [1]. This yield is specific to the unique substitution pattern of the substrate; attempts to apply identical conditions to 1,1,1-trichloropropane (lacking a β-bromine leaving group) would yield no elimination product, while 1-bromo-3-chloropropane would yield a different, less heavily chlorinated olefin.

Elimination chemistry Olefin synthesis Flame-resistant polymers

Carbene Generation from 3-Substituted 3-Bromo-1,1,1-trichloropropanes Proceeds in 40-70% Yields

3-Bromo-1,1,1-trichloropropane and its 3-substituted derivatives serve as precursors to (alk-1-ynyl)halocarbenes upon base-induced elimination of three equivalents of hydrogen halide. In the presence of potassium tert-butoxide or alkali metal hydroxides under phase-transfer catalysis, these carbenes are trapped by alkenes to form 1-(alk-1-ynyl)-1-halocyclopropanes in yields ranging from 40% to 70% [1]. This transformation is unique to the 1,1,1-trichloro-3-bromo substitution pattern; simpler mono- or di-halogenated propanes do not undergo analogous triple elimination to generate carbenes.

Carbene chemistry Cyclopropanation Alkynylhalocarbenes

High-Value Application Scenarios Where 3-Bromo-1,1,1-trichloropropane Demonstrates Quantifiable Advantage


Synthesis of 3,3,3-Trichloro-1-propene as a Monomer for Flame-Resistant Copolymers

The dehydrobromination of 3-Bromo-1,1,1-trichloropropane using sodium methoxide reliably yields 3,3,3-trichloro-1-propene in 57% yield [1]. This olefin contains 73% chlorine by weight and is a valuable comonomer for imparting flame resistance to various polymer systems. The high chlorine content and specific alkene substitution pattern cannot be replicated using 1-bromo-3-chloropropane or 1,1,1-trichloropropane as starting materials, making this compound indispensable for research groups and industrial R&D focused on halogenated flame-retardant materials.

Generation of (Alk-1-ynyl)halocarbenes for Cyclopropanation and Oxirane Synthesis

3-Bromo-1,1,1-trichloropropane and its 3-substituted derivatives undergo base-induced triple elimination to generate (alk-1-ynyl)halocarbenes. These reactive intermediates can be trapped by alkenes to form 1-(alk-1-ynyl)-1-halocyclopropanes (40-70% yield) [2] or used to synthesize 2-(alk-1-ynyl)oxiranes [3]. The unique 1,1,1-trichloro-3-bromo substitution pattern is essential for this triple elimination; other halogenated propanes do not provide a viable route to these carbenes. This makes 3-bromo-1,1,1-trichloropropane a niche but critical building block for laboratories exploring strained ring systems and carbene chemistry.

Precursor for High-Density, High-Refractive-Index Halogenated Intermediates

With a density of 1.762 g/mL and a refractive index of 1.513 , 3-Bromo-1,1,1-trichloropropane is denser and has a higher refractive index than most common halogenated propanes. These physical properties are quantitatively significant for applications requiring heavy solvents, density gradient media, or high-refractive-index additives. For example, it is 11% denser than 1-bromo-3-chloropropane and 34% denser than 1,1,1-trichloropropane, providing a measurable advantage in applications where density is a critical parameter.

Investigating Temperature-Dependent Radical Rearrangement in Halogenated Propanes

Studies on the homolytic addition of HBr to 3,3,3-trichloropropene have shown that 3-bromo-1,1,1-trichloropropane and its rearranged isomer 1,1,2-trichloro-3-bromopropane are co-produced, with the ratio of products being temperature-dependent [4]. At low temperatures (-35°C), both adducts form, while increasing temperature favors the rearranged adduct. This property makes the compound a valuable probe for fundamental studies on radical stability and rearrangement mechanisms in halogenated systems.

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